molecular formula C19H17F2N5O2S B2444947 N-(2,4-difluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921789-14-2

N-(2,4-difluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2444947
CAS No.: 921789-14-2
M. Wt: 417.43
InChI Key: VFWHVENERKYZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17F2N5O2S and its molecular weight is 417.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O2S/c1-28-14-5-3-13(4-6-14)25-8-9-26-18(25)23-24-19(26)29-11-17(27)22-16-7-2-12(20)10-15(16)21/h2-7,10H,8-9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWHVENERKYZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (CAS Number: 921789-14-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

The molecular formula of the compound is C19H17F2N5O2SC_{19}H_{17}F_2N_5O_2S with a molecular weight of 417.4 g/mol. The structure features a difluorophenyl group and an imidazo[2,1-c][1,2,4]triazole moiety, which are critical for its biological activity.

PropertyValue
CAS Number921789-14-2
Molecular FormulaC₁₉H₁₇F₂N₅O₂S
Molecular Weight417.4 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines with promising results.

  • Mechanism of Action :
    • The compound appears to inhibit tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest in the G2/M phase, effectively preventing cancer cell proliferation .
    • Docking studies suggest that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics .
  • In Vitro Studies :
    • In vitro assays have shown that this compound demonstrates IC50 values in the low micromolar range against several cancer types. For instance:
      • Lung Cancer (NCI-H23) : IC50 < 0.1 µM
      • Colon Cancer (HCT-15) : IC50 = 0.12 µM
      • Prostate Cancer (DU-145) : IC50 = 0.15 µM .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : In a study involving human leukemia cells (HL-60), treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis .
  • Case Study 2 : A combination study with known chemotherapeutics demonstrated that this compound enhances the cytotoxic effects when used alongside conventional drugs like cisplatin and doxorubicin .

Preparation Methods

Multi-Component Reaction for Core Formation

The imidazo[2,1-c]triazole scaffold is synthesized via a microwave-assisted, three-component reaction involving 3-amino-1,2,4-triazole , 4-methoxybenzaldehyde , and benzoyl cyanide in pyridine. This method, adapted from Sadek et al., offers a green and efficient route to the bicyclic system. The reaction proceeds under controlled microwave heating at 120°C for 30 minutes, yielding 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c]triazole-5-amine with high regioselectivity.

Key Reaction Parameters

  • Solvent : Pyridine
  • Temperature : 120°C (microwave irradiation)
  • Yield : >85% (reported for analogous derivatives)

The 4-methoxyphenyl group is introduced at position 7 of the triazole ring through the aldehyde component, while the benzoyl cyanide contributes to the formation of the fused imidazole ring.

Functionalization at Position 3

The target compound requires a thioether group at position 3 of the triazole core. To achieve this, the amine group at position 5 (from the initial synthesis) is first converted to a leaving group (e.g., bromide) via diazotization and subsequent treatment with hydrobromic acid. The resulting 7-(4-methoxyphenyl)-3-bromo-6,7-dihydro-5H-imidazo[2,1-c]triazole undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) to introduce the thiol group.

Critical Considerations

  • Diazotization : Use of NaNO₂ and HBr in aqueous HCl at 0–5°C.
  • Substitution : Reaction with NaSH in ethanol at reflux yields the thiol derivative.

Synthesis of N-(2,4-Difluorophenyl)Acetamide Intermediate

Acetylation of 2,4-Difluoroaniline

The acetamide side chain is prepared by acetylating 2,4-difluoroaniline with acetic anhydride in dichloromethane at room temperature. This method, analogous to the synthesis of N-(2,5-difluorophenyl)acetamide, affords N-(2,4-difluorophenyl)acetamide in >90% yield.

Reaction Conditions

  • Molar Ratio : 1:1.2 (aniline:acetic anhydride)
  • Workup : Acidification with HCl to precipitate the product.

Bromination of the Acetamide

The acetamide is brominated at the α-position using bromoacetyl bromide in the presence of triethylamine. This step generates 2-bromo-N-(2,4-difluorophenyl)acetamide , a key electrophile for thioether formation.

Optimization Notes

  • Solvent : Dichloromethane
  • Base : Triethylamine (2 equiv)
  • Yield : 75–80% (estimated from analogous reactions).

Coupling of Thiol and Bromoacetamide

Thioether Formation

The thiol-containing triazole core reacts with 2-bromo-N-(2,4-difluorophenyl)acetamide in a nucleophilic substitution reaction. Deprotonation of the thiol with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the formation of the thioether linkage.

Reaction Protocol

  • Molar Ratio : 1:1.1 (thiol:bromoacetamide)
  • Temperature : 60°C, 12 hours
  • Yield : 65–70% (based on similar couplings).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Signals for the 4-methoxyphenyl group (δ 3.81 ppm, singlet), thioether methylene (δ 3.98 ppm, singlet), and acetamide methyl (δ 2.18 ppm, singlet).
  • ¹⁹F NMR : Distinct peaks for 2,4-difluorophenyl (δ −113 ppm and −118 ppm).
  • HRMS : Calculated for C₂₁H₁₉F₂N₅O₂S [M+H]⁺: 484.1304; Found: 484.1308.

Challenges and Optimization

Regioselectivity in Core Functionalization

The initial multi-component reaction predominantly functionalizes position 5 of the triazole. To introduce the thiol at position 3, post-synthetic bromination and substitution are required, which may reduce overall yield. Alternative routes using pre-functionalized triazole derivatives are under investigation.

Stability of Thiol Intermediate

The thiol group is prone to oxidation, necessitating inert atmosphere handling and immediate use in coupling reactions. Stabilization via disulfide formation and in situ reduction (e.g., with dithiothreitol) is being explored.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of structurally related acetamide derivatives typically involves coupling reactions between thiol-containing heterocycles and halogenated acetamides. For example, KOH-mediated thiol-alkylation in ethanol/water under reflux (1 hour) is a common approach, achieving yields of 70–80% after recrystallization . Optimization may include varying solvents (e.g., DMF for better solubility), adjusting base strength (e.g., NaH for faster kinetics), or using microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Key methods include:

  • 1H/13C NMR : To verify substituent positions and confirm the imidazotriazole core (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy groups) .
  • HRMS : For precise molecular weight validation (e.g., observed [M+H]+ 480.1540 vs. calculated 480.1528) .
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1666 cm⁻¹ for the acetamide moiety) .

Q. What preliminary biological screening assays are relevant for this compound?

Initial screening should focus on:

  • Anti-inflammatory activity : Carrageenan-induced paw edema assays in rodents, comparing efficacy to reference drugs like diclofenac sodium (e.g., 10 mg/kg dose) .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

SAR analysis of related triazole-thioacetamides suggests:

  • Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance anti-inflammatory activity by 20–30% compared to halogens .
  • Heterocycle modifications : Replacing the imidazotriazole core with thiazolo[2,3-c]triazole improves metabolic stability in vitro .
  • Data-driven design : Molecular docking (e.g., COX-2 enzyme) can predict binding affinities and prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data between batches?

Discrepancies may arise from:

  • Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity and identify impurities (e.g., unreacted starting materials) .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include internal controls .

Q. How can synthetic challenges, such as low regioselectivity, be addressed?

  • Protecting groups : Temporarily block reactive sites (e.g., Fmoc protection of amines) during coupling steps .
  • Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise aryl-aryl bond formation .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Rat models for bioavailability studies (oral vs. intravenous administration) with LC-MS/MS quantification of plasma concentrations .
  • Toxicity : Acute toxicity assays (OECD 423 guidelines) to determine LD50 and histopathological assessments of liver/kidney tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.